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Abstract

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical
regulator of cell signaling and a well-established proto-oncogene.[1][2] Its role in various
cancers has made it a prime target for therapeutic intervention.[3][4] SHP836 is an allosteric
inhibitor of SHP2 that locks the enzyme in an inactive conformation. This guide provides a
detailed technical overview of the SHP836 binding site on SHP2, including quantitative binding
data, experimental protocols for its characterization, and its impact on cellular signaling
pathways.

The SHP836 Binding Site: A Tunnel of Inhibition

SHP836 is an allosteric inhibitor that binds to a "tunnel-like" pocket formed at the interface of
the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase
(PTP) domains of SHP2.[5][6] This binding stabilizes the auto-inhibited, closed conformation of
SHP2, where the N-SH2 domain blocks the active site of the PTP domain, rendering it
inaccessible to substrates.[5][7]

Structural studies have identified key residues that stabilize the interaction between SHP836
and SHP2. These include residues from both the C-SH2 and PTP domains. Specifically,
residues R111 and H114 from the C-SH2 domain, and E249, E250, T253, and Q257 from the
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PTP domain are crucial for holding the inhibitor in a central position within this allosteric pocket.

[5] This binding prevents the conformational changes required for SHP2 activation.[5]

Quantitative Analysis of SHP836 Binding

The inhibitory potency of SHP836 has been characterized through various biochemical and

cellular assays. The following tables summarize the key quantitative data.

Compound Assay Type Target IC50 Reference
Biochemical
SHP836 o Full-length SHP2 12 pM [8][9]
Inhibition
Biochemical SHP2 PTP
SHP836 o _ >100 pM [9]
Inhibition domain
Concentratio
Compound Assay Type Target ATm (°C) Reference
n
Protein
SHP836 _ SHP2-WT 50 pM 1.9 [1]
Thermal Shift
Protein
SHP836 _ SHP2-E76K 50 uM 0.9 [1]
Thermal Shift

Experimental Protocols
Biochemical Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of SHP2. A

common method utilizes a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate
(DIFMUP).[1][10]

Materials:

o Recombinant full-length SHP2 protein

o DIFMUP substrate
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Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.2)

SHP836 or other test compounds

384-well microplates

Plate reader capable of fluorescence detection (Excitation: 350 nm, Emission: 450 nm)[11]

Procedure:

Prepare a solution of SHP2 in assay buffer.

For assays with full-length, wild-type SHP2, pre-incubate the enzyme with a dually
phosphorylated insulin receptor substrate 1 (IRS-1) peptide to activate it.[1]

Add varying concentrations of SHP836 to the wells of the microplate.

Add the SHP2 enzyme solution to the wells and incubate for a defined period (e.g., 30
minutes) at room temperature.

Initiate the enzymatic reaction by adding the DIFMUP substrate.

Monitor the increase in fluorescence over time using a plate reader. The fluorescence is
generated by the dephosphorylation of DIFMUP to the fluorescent product, DIFMU.[11]

Calculate the rate of reaction for each inhibitor concentration.

Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable
dose-response curve to determine the IC50 value.

Protein Thermal Shift (PTS) Assay

The PTS assay, also known as a cellular thermal shift assay (CETSA) when performed in a

cellular context, measures the change in the thermal stability of a protein upon ligand binding.

[1][7]

Materials:

Recombinant SHP2 protein (wild-type or mutant)
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o SHP836 or other test compounds

» Afluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange)

o Real-time PCR instrument capable of monitoring fluorescence changes with temperature.
Procedure:

e Mix the SHP2 protein with the fluorescent dye in a suitable buffer.

e Add SHP836 or a vehicle control to the protein-dye mixture.

e Place the samples in the real-time PCR instrument.

o Gradually increase the temperature of the samples and monitor the fluorescence of the dye.

e As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an
increase in fluorescence.

e The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded,
corresponding to the midpoint of the fluorescence transition curve.

e Apositive ATm (increase in melting temperature) indicates that the compound binds to and
stabilizes the protein.

Impact on Signaling Pathways

SHP2 is a key positive regulator of the Ras-MAPK signaling pathway, which is crucial for cell
proliferation and survival.[12] It also plays roles in other pathways such as the PI3K/AKT and
JAK/STAT pathways.[1][13] By inhibiting SHP2, SHP836 can effectively downregulate these
pathways.

The Ras-MAPK Signaling Pathway
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Caption: SHP836 inhibits SHP2, blocking the Ras-MAPK signaling cascade.
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Caption: A typical workflow for the discovery and characterization of SHP2 inhibitors.
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Caption: SHP836 stabilizes the inactive state of SHP2, preventing its activation.

Conclusion

SHP836 represents a significant tool for studying the function of SHP2 and serves as a
foundational molecule for the development of more potent and selective allosteric inhibitors. Its
unique binding mode in the tunnel-like pocket at the interface of three domains provides a clear
mechanism for its inhibitory action. The experimental protocols detailed in this guide offer a
robust framework for the identification and characterization of novel SHP2 inhibitors. A
thorough understanding of the SHP836 binding site and its impact on SHP2-mediated signaling
is crucial for advancing the development of targeted therapies for a range of human diseases,
including cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7049970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7049970/
https://pubmed.ncbi.nlm.nih.gov/27347692/
https://pubmed.ncbi.nlm.nih.gov/27347692/
https://doaj.org/article/053d36681dc74452a265ba888fd10307
https://www.drugtargetreview.com/news/93404/high-throughput-screening-protocol-created-to-discover-shp2-inhibitors/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10500121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10500121/
https://pubs.acs.org/doi/10.1021/acschembio.7b00980
https://pmc.ncbi.nlm.nih.gov/articles/PMC8080703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8080703/
https://www.medchemexpress.com/shp836.html
https://dcchemicals.com/product_show-DC21645.html
https://www.researchgate.net/figure/SHP2-WT-enzyme-assay-A-Linear-titration-experiment-of-SHP2-WT-under-different_fig3_347581248
https://www.researchgate.net/figure/Scheme-of-the-cross-validation-protocol-for-high-throughput-screening-of-new-SHP2_fig2_347581248
https://pmc.ncbi.nlm.nih.gov/articles/PMC12109979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12109979/
https://www.biorxiv.org/content/10.1101/2020.03.24.004911v3.full-text
https://www.benchchem.com/product/b610829#shp836-binding-site-on-shp2
https://www.benchchem.com/product/b610829#shp836-binding-site-on-shp2
https://www.benchchem.com/product/b610829#shp836-binding-site-on-shp2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b610829?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

